molecular formula C21H19N3O5S B4036951 3-METHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-NITROBENZAMIDE

3-METHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-NITROBENZAMIDE

Cat. No.: B4036951
M. Wt: 425.5 g/mol
InChI Key: DTQVWNLLGSGFKU-UHFFFAOYSA-N
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Description

3-METHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-NITROBENZAMIDE is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique molecular structure, which includes a nitrobenzamide core substituted with methyl and sulfonamido groups. This compound is known for its potential use in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-NITROBENZAMIDE typically involves multiple steps. One common method includes the nitration of a benzamide derivative followed by sulfonation and methylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.

    Reduction: Reduction reactions can convert the nitro group to an amine, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-METHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its efficacy as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It finds use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-METHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-NITROBENZAMIDE exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamido group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: Shares the sulfonamide group but lacks the nitro and benzamide functionalities.

    N-Phenylbenzenesulfonamide: Similar sulfonamide structure but different substitution pattern.

    4-Nitrobenzamide: Contains the nitrobenzamide core but lacks the sulfonamido and methyl groups.

Uniqueness

3-METHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-NITROBENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-14-3-10-19(11-4-14)30(28,29)23-18-8-6-17(7-9-18)22-21(25)16-5-12-20(24(26)27)15(2)13-16/h3-13,23H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQVWNLLGSGFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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